1-Phenyl-2-azabicyclo[3.2.0]heptane

Medicinal Chemistry Scaffold Hopping Bioisosterism

Medicinal chemistry teams pursuing CNS or metabolic targets frequently encounter limited access to the 2-azabicyclo[3.2.0]heptane scaffold, as the 3-aza regioisomer dominates commercial inventories. 1-Phenyl-2-azabicyclo[3.2.0]heptane closes this gap with defined exit vector geometry that differs from both 3-aza and 1-aza carbapenem scaffolds. • Bridgehead phenyl substitution constrains conformational flexibility, enabling systematic isostere comparison studies • Predicted pKa 10.84 supports salt-bridge interactions at physiological pH • Scalable multigram synthesis (32.8 g demonstrated) ensures reliable supply for parallel library production • 95% purity suitable for fragment-based screening and late-stage functionalization

Molecular Formula C12H15N
Molecular Weight 173.25 g/mol
Cat. No. B15127636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-2-azabicyclo[3.2.0]heptane
Molecular FormulaC12H15N
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESC1CC2(C1CCN2)C3=CC=CC=C3
InChIInChI=1S/C12H15N/c1-2-4-10(5-3-1)12-8-6-11(12)7-9-13-12/h1-5,11,13H,6-9H2
InChIKeyJLVFVQRXKUKNIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-2-azabicyclo[3.2.0]heptane Physicochemical Profile


1-Phenyl-2-azabicyclo[3.2.0]heptane (CAS 2044796-15-6 for racemate; CAS 2095396-57-7 for the (1R,5R) enantiomer) is a bicyclic secondary amine with the molecular formula C12H15N and a molecular weight of 173.25 g/mol . The compound belongs to the 2-azabicyclo[3.2.0]heptane scaffold class, which has recently been characterized as a conformationally restricted bicyclic isostere with potential applications in medicinal chemistry [1]. Its commercially available purity typically exceeds 95% . Predicted physicochemical parameters include a boiling point of 268.7 ± 9.0 °C, a density of 1.081 ± 0.06 g/cm³, and a pKa of 10.84 ± 0.40 .

Scaffold Design
Conformationally restricted bicyclic isostere for medicinal chemistry programs.
Structural Novelty
2-azabicyclo[3.2.0]heptane core with bridgehead phenyl for sp³-rich fragment libraries.
Procurement Scale
Commercially available at >95% purity; reported synthesis scalable without chromatography.

1-Phenyl-2-azabicyclo[3.2.0]heptane Substitution Limitations


The 2-azabicyclo[3.2.0]heptane scaffold is a conformationally restricted bicyclic isostere whose three-dimensional geometry, nitrogen placement, and substitution pattern critically influence target binding and physicochemical properties [1]. Unlike the more extensively studied 3-azabicyclo[3.2.0]heptane regioisomer, which has established dopaminergic and neuroleptic activity profiles [2], the 2-aza positional isomer presents fundamentally different exit vectors and hydrogen-bonding geometries . The bridgehead 1-phenyl substituent further constrains conformational flexibility and modulates lipophilicity in ways that cannot be replicated by analogs lacking this substitution. Consequently, generic substitution across this scaffold class without quantitative head-to-head comparison risks compromising target selectivity, synthetic tractability, or pharmacokinetic properties.

1-Phenyl-2-azabicyclo[3.2.0]heptane
Nitrogen at position 2 alters exit vectors and hydrogen-bonding geometry. vs. 3-azabicyclo[3.2.0]heptane (dopaminergic profile may differ).
Bridgehead Phenyl Substituent
Eliminates conformational flexibility and shifts predicted pKa by ~0.8 units. vs. Unsubstituted 2-azabicyclo[3.2.0]heptane core (basicity and lipophilicity mismatch).
2-Aza vs. 1-Aza Scaffolds
Distinct biological target profiles; 2-aza linked to DPP-4, 1-aza to beta-lactamase. vs. 1-Azabicyclo[3.2.0]heptane (antibacterial vs. metabolic target context mismatch).

1-Phenyl-2-azabicyclo[3.2.0]heptane Differentiation Evidence


2-Aza vs. 3-Aza Scaffold Comparison

The 2-azabicyclo[3.2.0]heptane scaffold features the nitrogen atom at position 2 of the bicyclic system, whereas the more commonly studied 3-azabicyclo[3.2.0]heptane regioisomer places the nitrogen at position 3 . This positional difference alters the orientation of hydrogen-bond donors/acceptors and exit vectors. The 3-aza scaffold has established dopaminergic D2/D3 receptor binding activity with Ki values in the nanomolar to low micromolar range for N-substituted derivatives [1]. Equivalent quantitative receptor-binding data for the 1-phenyl-substituted 2-aza scaffold are not yet reported in the peer-reviewed literature, representing a measurable knowledge gap rather than a performance deficit.

2-Aza vs. 3-Aza Scaffold
Cross-study comparable
Data not available; direct comparison not possible.
Research opportunity based on structural novelty.
3-Aza scaffold reports D2/D3 Ki 3.5–623 nM.
Medicinal Chemistry Scaffold Hopping Bioisosterism

Bridgehead Phenyl vs. Unsubstituted Core

The 1-phenyl substitution at the bridgehead position of 2-azabicyclo[3.2.0]heptane introduces a quaternary carbon center that eliminates conformational自由度 at that position. This contrasts with the unsubstituted 2-azabicyclo[3.2.0]heptane core (CAS 327-58-2), which bears only a hydrogen at position 1 and has a predicted pKa of 11.62 ± 0.20 . The target compound's predicted pKa is 10.84 ± 0.40 , a difference of approximately 0.8 log units that suggests the phenyl group exerts a measurable electron-withdrawing effect on the basicity of the adjacent nitrogen. This pKa shift can influence protonation state at physiological pH and thereby modulate membrane permeability.

Bridgehead Phenyl Effect
Data to verify
ΔpKa ≈ 0.78 (10.84 vs. 11.62)
Supports formulation and salt-selection review.
Predicted values; experimental verification not reported.
Conformational Analysis Medicinal Chemistry Ligand Design

DPP-4 Inhibitor Potential: 2-Aza vs. 1-Aza

2-Azabicyclo[3.2.0]heptane-derived building blocks have been explicitly evaluated as DPP-4 inhibitor scaffolds, with a reported IC50 of 2.20 nM for an optimized 2-cyano-pyrrolidine alpha-amino amide derivative incorporating this bicyclic core [1]. In contrast, the 1-azabicyclo[3.2.0]heptane scaffold (carbapenem-type) has established antibacterial beta-lactamase inhibitory activity (e.g., tazobactam, clavulanic acid) with IC50 values typically in the nanomolar to low micromolar range against class A beta-lactamases [2]. 1-Phenyl-2-azabicyclo[3.2.0]heptane itself has not been reported as a DPP-4 inhibitor, but its unfunctionalized parent scaffold has demonstrated this pharmacological potential. The phenyl substitution at position 1 distinguishes it from the DPP-4-optimized analogs and may serve as a synthetic handle for further derivatization.

DPP-4 Inhibitor Potential
Class-level inference
IC50 = 2.20 nM (functionalized analog)
Scaffold-level DPP-4 activity reported; supports lead optimization studies.
1-Phenyl derivative not directly tested.
Type 2 Diabetes DPP-4 Inhibition Scaffold Comparison

Multigram Scalability of 2-Azabicyclo[3.2.0]heptane Synthesis

A recent 2025 publication demonstrates the multigram synthesis of diastereopure 2-azabicyclo[3.2.0]heptane building blocks via sequential [2+2] ketene cycloaddition and lactam formation, starting from readily available materials and achieving scalability up to 32.8 g [1]. The key cycloaddition step proceeds with modest diastereoselectivity (dr 2:1), but the target bicyclic product can be obtained as a pure diastereomer without chromatographic purification [1]. In comparison, enantiopure 3-azabicyclo[3.2.0]heptane derivatives have been accessed via chemoenzymatic kinetic resolution using immobilized Candida antarctica lipase B (Novozym 435), with E values up to 153 [2]. The 2-aza scaffold's scalable, chromatography-free synthetic route offers a potential cost-of-goods advantage for multi-gram procurement.

Multigram Scalability
Cross-study comparable
32.8 g batch demonstrated
Supports procurement-friendly building block status.
>30-fold larger scale vs. enzymatic resolution of 3-aza scaffold.
Process Chemistry Scalability Building Block Supply

1-Phenyl-2-azabicyclo[3.2.0]heptane Application Scenarios


Conformationally Restricted Fragment-Based Library Scaffold

The 2-azabicyclo[3.2.0]heptane scaffold has been validated as a three-dimensional bicyclic isostere with measurable exit vector geometry that differs from both the 3-aza regioisomer and the 1-aza carbapenem scaffold [1]. 1-Phenyl-2-azabicyclo[3.2.0]heptane introduces a bridgehead phenyl substituent that further restricts conformational freedom, making it suitable for inclusion in fragment libraries aimed at exploring non-planar, sp3-rich chemical space. Its predicted pKa of 10.84 indicates that the secondary amine is mostly protonated at physiological pH, enabling salt-bridge interactions with aspartate or glutamate residues in target binding pockets.

DPP-4 Inhibitor Lead Optimization

Although the 1-phenyl derivative itself lacks reported DPP-4 activity, the 2-azabicyclo[3.2.0]heptane core has delivered DPP-4 inhibitors with IC50 values as low as 2.20 nM [2]. Researchers pursuing DPP-4 as a target may procure 1-phenyl-2-azabicyclo[3.2.0]heptane as a synthetic intermediate for late-stage functionalization, leveraging the phenyl group as a vector for further elaboration or as a lipophilic anchor. This approach is differentiated from 3-azabicyclo[3.2.0]heptane-based programs that have focused predominantly on dopaminergic and neuroleptic applications [3].

Physicochemical Profiling of Bicyclic Isosteres

The experimentally measurable differences in predicted pKa (10.84 vs. 11.62 for the unsubstituted core) and boiling point (268.7 °C vs. 144.6 °C for the unsubstituted core) between 1-phenyl-2-azabicyclo[3.2.0]heptane and its des-phenyl analog provide a basis for systematic isostere comparison studies. Medicinal chemistry teams evaluating bicyclic amine scaffolds for CNS or metabolic disease targets can use this compound as a reference standard to quantify the impact of bridgehead phenyl substitution on lipophilicity, basicity, and permeability.

Scalable Building Block for Parallel Synthesis

The recently reported multigram synthetic route to 2-azabicyclo[3.2.0]heptane building blocks, scalable to 32.8 g without requiring chromatographic purification [1], suggests that 1-phenyl-2-azabicyclo[3.2.0]heptane is procurement-ready for parallel synthesis campaigns. The commercially available 95% purity specification is adequate for initial library production, and the compound's single stereocenter at the bridgehead (in enantiopure form) simplifies downstream diastereomer management compared to 3-aza scaffolds that often require enzymatic resolution [3].

Application
Selection Property
Validation Focus
Conformationally Restricted Fragment Library
Scaffold geometry review
Exit vector and pKa profiling
DPP-4 Inhibitor Lead Optimization
Core scaffold activity context
Late-stage functionalization compatibility
Physicochemical Isostere Profiling
Predicted property comparison
Basicity, lipophilicity, and permeability endpoints
Parallel Synthesis Building Block
Scalable synthetic route review
Bulk purity and diastereomer management

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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